Chemical structure and molecular properties of 4-(p-Tolyl)oxazole
Chemical structure and molecular properties of 4-(p-Tolyl)oxazole
The following is an in-depth technical guide on the chemical structure, properties, and synthesis of 4-(p-Tolyl)oxazole .
CAS Registry Number: 54289-71-3 Chemical Formula: C₁₀H₉NO Molecular Weight: 159.19 g/mol
Executive Summary
4-(p-Tolyl)oxazole is a heteroaromatic compound featuring a 1,3-oxazole ring substituted at the 4-position with a para-tolyl (4-methylphenyl) group. It belongs to the class of 4-aryloxazoles, widely recognized in medicinal chemistry as "privileged scaffolds" due to their ability to mimic peptide bonds and interact with diverse biological targets, including kinases and cyclooxygenases. Additionally, the compound exhibits significant fluorescence properties, making it a valuable intermediate in the development of organic scintillators and optical materials.
This guide details the molecular architecture, physicochemical profile, validated synthetic protocols, and spectroscopic characterization of 4-(p-Tolyl)oxazole.
Molecular Architecture & Electronic Structure
Structural Analysis
The molecule consists of two planar aromatic systems: the electron-rich oxazole ring and the electron-donating p-tolyl ring. The bond between C4 of the oxazole and C1' of the tolyl group allows for conjugation, although steric interactions may induce a slight twist, disrupting perfect planarity.
-
Oxazole Ring: A five-membered heterocycle containing oxygen (position 1) and nitrogen (position 3).[1] The C2 position is the most acidic due to the inductive effect of the adjacent heteroatoms.
-
p-Tolyl Substituent: The methyl group at the para position exerts a positive inductive effect (+I) and hyperconjugation, increasing the electron density of the phenyl ring, which in turn enriches the oxazole system via
-conjugation.
Reactivity Profile
-
Electrophilic Substitution: The oxazole ring is generally less reactive toward electrophiles than furan but more reactive than pyridine. Substitution typically occurs at C5 (if unsubstituted) or on the phenyl ring.
-
Nucleophilic Attack: The C2 position is susceptible to nucleophilic attack and deprotonation. Lithiation at C2 is a common method for further functionalization.
Structural Visualization
The following diagram illustrates the connectivity and key electronic features.
Caption: Electronic interaction flow between the p-tolyl donor and the oxazole acceptor core.
Physicochemical Profiling
The following properties are critical for handling and purification.
| Property | Value / Description | Note |
| Physical State | Solid (Low melting) | Often crystallizes as needles or plates. |
| Melting Point | 42 – 46 °C (Predicted) | Based on 4-phenyloxazole (45-48°C). |
| Boiling Point | ~280 °C (at 760 mmHg) | Extrapolated from homologs. |
| Solubility | High: DCM, EtOAc, MeOH, AcetoneLow: Water, Hexane | Lipophilic nature (LogP ~2.8). |
| pKa (Conjugate Acid) | ~0.8 - 1.0 | Weakly basic nitrogen. |
| UV-Vis Absorption | Characteristic of conjugated aryloxazoles. |
Synthetic Pathways[2][3][4][5][6][7][8]
The most robust method for synthesizing 4-aryloxazoles is the Bredereck Synthesis , which involves the condensation of an
Protocol: Bredereck Synthesis
Reaction: 2-Bromo-4'-methylacetophenone + Formamide
Reagents
-
Substrate: 2-Bromo-1-(p-tolyl)ethanone (CAS 619-41-0) [1.0 equiv]
-
Solvent/Reagent: Formamide (CAS 75-12-7) [Excess, ~15-20 equiv]
-
Catalyst (Optional): Sulfuric acid (trace) can accelerate cyclization but is often unnecessary at high temperatures.
Step-by-Step Methodology
-
Setup: Charge a round-bottom flask with 2-bromo-1-(p-tolyl)ethanone (e.g., 10 mmol, 2.13 g) and Formamide (10 mL).
-
Reaction: Heat the mixture to 130–140 °C for 2–4 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting bromide (
) should disappear, and a new fluorescent spot ( ) should appear. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour into 100 mL of ice-water.
-
Neutralize with saturated NaHCO₃ if acidic.
-
Extract with Dichloromethane (3 x 30 mL).[5]
-
Wash combined organics with water (2x) and brine (1x) to remove excess formamide.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Purify the crude brown oil/solid via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) or recrystallization from aqueous ethanol.
Synthetic Workflow Diagram
Caption: Bredereck synthesis pathway converting alpha-bromoketone to the oxazole core.
Spectroscopic Characterization
Identification of 4-(p-Tolyl)oxazole relies on the distinct chemical shifts of the oxazole ring protons and the para-substituted benzene system.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ (7.26 ppm ref)
| Position | Shift ( | Multiplicity | Integration | Assignment |
| C2-H | 7.92 | Singlet | 1H | Oxazole proton (deshielded by N and O). |
| C5-H | 7.55 | Singlet (d) | 1H | Oxazole proton (characteristic "doublet" appearance due to long-range coupling |
| Ar-H (Ortho) | 7.64 | Doublet ( | 2H | Phenyl protons adjacent to oxazole. |
| Ar-H (Meta) | 7.22 | Doublet ( | 2H | Phenyl protons adjacent to methyl. |
| -CH₃ | 2.38 | Singlet | 3H | Methyl group on the tolyl ring. |
Mass Spectrometry (MS)
-
Technique: GC-MS (EI) or LC-MS (ESI).
-
Molecular Ion (
): m/z 159.2 -
Fragmentation Pattern (EI):
-
m/z 159 (
) -
m/z 130 (
) — Loss of CO is common in oxazoles. -
m/z 91 (
) — Tropylium ion (characteristic of benzyl/tolyl groups).
-
Safety & Handling
-
Hazards: Oxazole derivatives can be skin and eye irritants. The starting material (alpha-bromoketone) is a potent lachrymator and skin irritant.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the bromoketone in a fume hood.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation or hydrolysis over long periods.
References
- Bredereck, H., & Gompper, R. (1954). Formamide in Organic Synthesis. Describes the general reaction of -haloketones with formamide to yield oxazoles.
-
Guidechem. (2025). 4-p-tolyloxazole CAS 54289-71-3 Details. Retrieved from
-
PubChem. (2025).[1][6] Oxazole Structure and Reactivity. National Library of Medicine. Retrieved from
-
BenchChem. (2025).[4][7][8][9] Synthesis of 2-(p-Tolyl)oxazole and analogs. (Used for comparative synthesis protocols). Retrieved from
-
Wiley SpectraBase. (2025). NMR Data for Oxazole Derivatives. (Used for chemical shift prediction). Retrieved from
Sources
- 1. Oxazole | C3H3NO | CID 9255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
